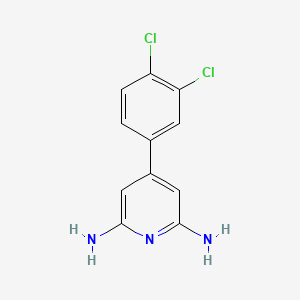
4-(3,4-Dichloro-phenyl)-pyridine-2,6-diamine
Cat. No. B8310220
M. Wt: 254.11 g/mol
InChI Key: MTAZTMOREUPSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355653B1
Procedure details


A mixture of 40.5 mg (0.21 mmol) 2,6-diamino-4-bromo-pyridine, 90.5 mg (0.47 mmol) 3,4-dichloro-phenyl-boronic acid, 7.8 mg (0.01 mmol) Dichloro(1,1′-bis(diphenylphosphino) ferrocene)palladium (II) dichloromethane adduct and 0.3 ml 2M Na2CO3 in 1 ml dimethoxyethane was heated to 80° C. for 17 h. The mixture was filtered over silica washed with MeOH/DCM and concentrated. The residue was taken up in 1 ml DMF and the totle compound was purified by reversed phase column chromatography eluting wit an acetonitrile/water gradient to yield 29 mg (52%), MS m/e (%): 254 M+ (100).




Quantity
7.8 mg
Type
catalyst
Reaction Step One

[Compound]
Name
+ ( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([NH2:9])[N:3]=1.[Cl:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][C:16]=1[Cl:17].C([O-])([O-])=O.[Na+].[Na+]>C(COC)OC.[CH-]1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C=C1.[CH-]1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C=C1.Cl[Pd]Cl.[Fe+2]>[Cl:10][C:11]1[CH:12]=[C:13]([C:6]2[CH:7]=[C:2]([NH2:1])[N:3]=[C:4]([NH2:9])[CH:5]=2)[CH:14]=[CH:15][C:16]=1[Cl:17] |f:2.3.4,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=C1)Br)N
|
|
Name
|
|
|
Quantity
|
90.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)B(O)O
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
7.8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
[Compound]
|
Name
|
+ ( 100 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered over silica
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MeOH/DCM
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the totle compound was purified by reversed phase column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting wit an acetonitrile/water gradient
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 29 mg (52%), MS m/e (%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CC(=NC(=C1)N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
